E3 ligase Ligand-Linker Conjugates 8

Übersicht

Beschreibung

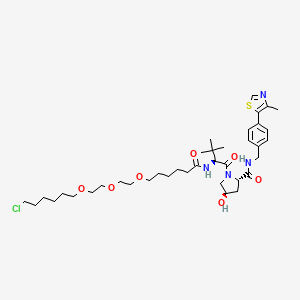

VH032-C6-PEG3-C4-Cl, auch bekannt als (S,R,S)-AHPC-C6-PEG3-C4-Cl, ist ein Konjugat von Liganden für die E3-Ubiquitin-Ligase und einen 20-Atome langen Linker. Diese Verbindung enthält den (S,R,S)-AHPC-basierten von-Hippel-Lindau (VHL)-Liganden und einen Alkyl/Ether-basierten Linker. Es ist in der Lage, den Abbau von GFP-HaloTag7 in zellbasierten Assays zu induzieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VH032-C6-PEG3-C4-Cl beinhaltet die Konjugation von Liganden für die E3-Ubiquitin-Ligase mit einem 20-Atome langen Linker. Der Konnektor des Linkers ist eine Halogengruppe. Die Synthese umfasst typischerweise die folgenden Schritte:

Bildung des VHL-Liganden: Der VHL-Ligand wird basierend auf der (S,R,S)-AHPC-Struktur synthetisiert.

Linker-Anbindung: Ein Alkyl/Ether-basierter Linker wird an den VHL-Liganden gebunden.

Abschließende Konjugation: Der letzte Schritt beinhaltet die Konjugation des Linkers mit der Halogengruppe unter Bildung von VH032-C6-PEG3-C4-Cl

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für VH032-C6-PEG3-C4-Cl sind nicht umfassend dokumentiert.

Analyse Chemischer Reaktionen

Arten von Reaktionen

VH032-C6-PEG3-C4-Cl unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Halogengruppe im Linker kann an Substitutionsreaktionen teilnehmen.

Konjugationsreaktionen: Die Verbindung kann mit anderen Molekülen konjugiert werden, wie z. B. potente Tyrosinkinase-Inhibitoren (TKIs) wie Bosutinib und Dasatinib

Häufige Reagenzien und Bedingungen

Häufige Reagenzien und Bedingungen, die bei Reaktionen mit VH032-C6-PEG3-C4-Cl verwendet werden, umfassen:

Lösungsmittel: Dimethylsulfoxid (DMSO) und Ethanol sind häufig verwendete Lösungsmittel.

Katalysatoren: Abhängig von der jeweiligen Reaktion können verschiedene Katalysatoren verwendet werden

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit VH032-C6-PEG3-C4-Cl gebildet werden, umfassen Konjugate mit anderen Molekülen, wie z. B. TKIs, die den Abbau von Zielproteinen durch Entführung der E3-Ubiquitin-Ligase vermitteln können .

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Therapy

E3 ligase Ligand-Linker Conjugates 8 has shown promise in various cancer therapies:

- Targeting Specific Oncogenes : By linking to potent tyrosine kinase inhibitors (TKIs) like bosutinib and dasatinib, these conjugates can mediate the degradation of c-ABL and BCR-ABL proteins, which are implicated in chronic myeloid leukemia .

- Therapeutic Development : Several PROTACs utilizing this conjugate have been developed and are undergoing preclinical evaluations for their efficacy against multiple cancer types .

Case Study 1: PROTACs Targeting BRD4

In recent studies, this compound was incorporated into PROTACs targeting the bromodomain-containing protein BRD4. These PROTACs exhibited enhanced degradation efficiency compared to traditional small molecules, demonstrating a potential therapeutic advantage in treating hematological malignancies .

Case Study 2: Targeting Estrogen Receptor Alpha

Another application involved the use of this compound in PROTACs aimed at estrogen receptor alpha (ERα). The study highlighted that while CRBN-based PROTACs showed limited degradation activity, modifications using this specific conjugate led to significant improvements in target protein degradation efficiency .

Comparative Data Table

| Application Area | Target Protein | Efficacy Observed | Notes |

|---|---|---|---|

| Cancer Therapy | BCR-ABL | High | Effective with TKIs |

| Hematological Malignancies | BRD4 | Enhanced | Compared to traditional methods |

| Hormone-Dependent Cancers | Estrogen Receptor Alpha | Significant Improvement | Modifications improved activity |

Wirkmechanismus

VH032-C6-PEG3-C4-Cl exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the VHL E3 ubiquitin ligase, which tags the target protein for degradation by the proteasome. This process involves the following steps:

Binding to VHL Ligand: VH032-C6-PEG3-C4-Cl binds to the VHL ligand.

Recruitment of Target Protein: The compound recruits the target protein to the VHL E3 ubiquitin ligase.

Ubiquitination: The target protein is ubiquitinated, marking it for degradation.

Proteasomal Degradation: The ubiquitinated protein is degraded by the proteasome

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VH032-PEG5-C6-Cl: Ein weiteres Konjugat von Liganden für die E3-Ubiquitin-Ligase mit einem 21-Atome langen Linker.

VH032-PEG6-C4-Cl: Eine ähnliche Verbindung mit einem 6-Einheiten-PEG-Linker.

Einzigartigkeit

VH032-C6-PEG3-C4-Cl ist durch seine spezifische Kombination des (S,R,S)-AHPC-basierten VHL-Liganden und des 20-Atome langen Alkyl/Ether-basierten Linkers einzigartig. Diese Kombination ermöglicht einen effizienten Abbau von Zielproteinen in zellbasierten Assays .

Biologische Aktivität

E3 ligase ligand-linker conjugates, particularly E3 ligase Ligand-Linker Conjugates 8, play a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to facilitate the ubiquitination and subsequent degradation of specific target proteins, thereby offering innovative therapeutic avenues for various diseases, including cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of E3 Ligases and PROTACs

E3 ubiquitin ligases are crucial components in the ubiquitin-proteasome system, responsible for the selective tagging of proteins for degradation. The human genome encodes over 600 E3 ligases, categorized into three main classes: RING, HECT, and RBR ligases. Among these, RING ligases are the most abundant and are primarily involved in the direct transfer of ubiquitin from E2 enzymes to substrate proteins . PROTACs leverage this mechanism by linking a ligand for an E3 ligase with a ligand for a target protein via a linker, facilitating the ubiquitination and degradation of the target protein.

This compound operates through a well-defined mechanism:

- Binding : The conjugate binds to the target protein and the E3 ligase simultaneously.

- Ubiquitination : This binding promotes the transfer of ubiquitin from the E3 ligase to the target protein.

- Degradation : The ubiquitinated protein is then recognized by the proteasome for degradation.

This dual-targeting approach allows for precise modulation of protein levels within cells, which is particularly beneficial in therapeutic contexts where overexpression or malfunctioning proteins contribute to disease pathology .

Efficacy in Targeting Cancer

Recent studies have demonstrated that this compound exhibits potent biological activity against various cancer types by targeting specific oncogenic proteins. For instance:

- Estrogen Receptor (ER) Degradation : A study highlighted that a PROTAC incorporating an E3 ligase ligand could induce significant degradation of ER, outperforming traditional selective ER modulators like Fulvestrant . The compound demonstrated subnanomolar activity with a DC50 value of 0.17 nM, indicating its high potency.

- BRD4 Targeting : Another research effort focused on BRD4 degradation using conjugates linked to VHL and CRBN ligands. These studies revealed that targeted degradation led to reduced cell proliferation in multiple cancer cell lines .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other conjugates:

| Compound Name | Target Protein | Mechanism | DC50 (nM) | Cancer Type |

|---|---|---|---|---|

| E3 Ligase Ligand-Linker 8 | Estrogen Receptor | Ubiquitination & Degradation | 0.17 | Breast Cancer |

| VHL-based PROTAC | BRD4 | Ubiquitination | 0.25 | Various |

| CRBN-based PROTAC | ER | Ubiquitination | 0.30 | Breast Cancer |

Research Findings and Implications

Recent literature emphasizes that expanding the repertoire of E3 ligases used in PROTACs can mitigate on-target toxicities while enhancing therapeutic efficacy. The identification of novel E3 ligases that can be recruited by ligand-linker conjugates opens new avenues for targeted therapy . Notably, approximately 71% of identified E3 ligases are highly expressed in at least one cancer type, suggesting their potential utility in broad-spectrum cancer therapies .

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRLOIWXHCPWFF-MEEYNGGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59ClN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.